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For Researchers, Scientists, and Drug Development Professionals

Introduction
N-Cyclohexylpropanamide is a secondary amide with the molecular formula C₉H₁₇NO. This

document provides a comprehensive technical guide to its physical and chemical properties,

including available spectral data and detailed experimental protocols for its synthesis and

characterization. This information is intended to support researchers and professionals in the

fields of chemical synthesis, materials science, and drug development.

Physical and Chemical Properties
While extensive experimental data for N-Cyclohexylpropanamide is not readily available in

public databases, a summary of its computed properties provides valuable insights into its

molecular characteristics.

Table 1: Physical and Chemical Properties of N-Cyclohexylpropanamide
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Property Value Source

Molecular Formula C₉H₁₇NO PubChem[1]

Molecular Weight 155.24 g/mol PubChem[1]

IUPAC Name N-cyclohexylpropanamide PubChem[1]

CAS Number 1126-56-3 PubChem[1]

XLogP3-AA (Computed) 1.8 PubChem[1]

Hydrogen Bond Donor Count

(Computed)
1 PubChem[1]

Hydrogen Bond Acceptor

Count (Computed)
1 PubChem[1]

Rotatable Bond Count

(Computed)
2 PubChem[1]

Exact Mass (Computed) 155.131014 g/mol PubChem[1]

Monoisotopic Mass

(Computed)
155.131014 g/mol PubChem[1]

Topological Polar Surface Area

(Computed)
29.1 Å² PubChem[1]

Boiling Point (Estimated)
~220 °C (for a related

compound)
EvitaChem[2]

Spectral Data
Detailed spectral analysis is crucial for the unambiguous identification and characterization of

N-Cyclohexylpropanamide. The following is a summary of expected and available spectral

data.

¹H NMR Spectroscopy
A definitive ¹H NMR spectrum for N-Cyclohexylpropanamide is not readily available in public

databases. However, based on its structure, the following proton signals are expected:
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A multiplet for the methine proton on the cyclohexyl ring attached to the nitrogen atom.

Broad multiplets for the methylene protons of the cyclohexyl ring.

A quartet for the methylene protons of the propanoyl group adjacent to the carbonyl.

A triplet for the methyl protons of the propanoyl group.

A broad singlet for the N-H proton.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum of N-Cyclohexylpropanamide is available and provides key

information about the carbon skeleton.

¹³C NMR Data: A link to the experimental spectrum can be found on PubChem.[1]

Infrared (IR) Spectroscopy
The IR spectrum is instrumental in identifying the functional groups present in N-
Cyclohexylpropanamide. Key expected absorptions include:

N-H Stretch: A moderate to strong absorption band in the region of 3300-3500 cm⁻¹.

C=O Stretch (Amide I): A strong absorption band around 1640-1680 cm⁻¹.

N-H Bend (Amide II): A moderate absorption band around 1550 cm⁻¹.

C-H Stretch (Aliphatic): Strong absorption bands just below 3000 cm⁻¹.

Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule. The electron ionization (EI) mass spectrum of N-Cyclohexylpropanamide is

available through the National Institute of Standards and Technology (NIST) database.

Mass Spectrum Data: The mass spectrum can be accessed via PubChem.[1]
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The fragmentation of amides under EI-MS conditions often involves cleavage of the amide

bond (N-CO bond), leading to the formation of acylium cations and amine-related fragments.[3]

Experimental Protocols
The following section details a standard laboratory procedure for the synthesis and purification

of N-Cyclohexylpropanamide.

Synthesis of N-Cyclohexylpropanamide
A common and effective method for the synthesis of N-Cyclohexylpropanamide is the

acylation of cyclohexylamine with propanoyl chloride.

Materials and Reagents:

Cyclohexylamine

Propanoyl chloride

Triethylamine or other suitable base

Anhydrous dichloromethane (or other suitable aprotic solvent)

Saturated aqueous sodium bicarbonate solution

Brine (saturated aqueous sodium chloride solution)

Anhydrous magnesium sulfate or sodium sulfate

Equipment:

Round-bottom flask

Magnetic stirrer and stir bar

Dropping funnel

Ice bath
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Separatory funnel

Rotary evaporator

Standard glassware for extraction and filtration

Procedure:

In a clean, dry round-bottom flask under a nitrogen or argon atmosphere, dissolve

cyclohexylamine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous

dichloromethane.

Cool the stirred solution in an ice bath to 0 °C.

Add propanoyl chloride (1.05 equivalents) dropwise to the cooled solution via a dropping

funnel over a period of 15-20 minutes, ensuring the temperature remains below 5 °C.

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to

room temperature. Continue stirring for 2-4 hours, monitoring the reaction progress by thin-

layer chromatography (TLC).

Upon completion, quench the reaction by adding water.

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with

saturated aqueous sodium bicarbonate solution, water, and brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent

under reduced pressure using a rotary evaporator to obtain the crude N-
Cyclohexylpropanamide.

Purification by Recrystallization
The crude product can be purified by recrystallization to obtain a crystalline solid.

Materials and Reagents:

Crude N-Cyclohexylpropanamide
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Suitable recrystallization solvent (e.g., a mixture of hexane and ethyl acetate, or

ethanol/water)

Equipment:

Erlenmeyer flask

Hot plate

Buchner funnel and filter paper

Vacuum flask

Procedure:

Dissolve the crude N-Cyclohexylpropanamide in a minimum amount of a suitable hot

solvent or solvent mixture in an Erlenmeyer flask.

If insoluble impurities are present, perform a hot filtration.

Allow the hot, clear solution to cool slowly to room temperature to induce crystallization.

Further cooling in an ice bath can be used to maximize crystal formation.

Collect the purified crystals by vacuum filtration using a Buchner funnel.

Wash the crystals with a small amount of the cold recrystallization solvent.

Dry the crystals under vacuum to remove any residual solvent.

Mandatory Visualizations
Experimental Workflow for Synthesis and Purification
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Synthesis

Workup

Purification

Dissolve Cyclohexylamine & Triethylamine in DCM

Add Propanoyl Chloride at 0°C

Stir at Room Temperature

Quench with Water

Extract with DCM

Wash with NaHCO₃ (aq)

Wash with Brine

Dry over MgSO₄

Concentrate in vacuo

Recrystallize

Filter and Dry

Pure N-Cyclohexylpropanamide

Click to download full resolution via product page

Caption: Workflow for the synthesis and purification of N-Cyclohexylpropanamide.
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General Chemical Reactions of Amides
Since no specific signaling pathways for N-Cyclohexylpropanamide have been identified, the

following diagram illustrates the general reactivity of the amide functional group, which is a core

chemical property of the molecule.

Hydrolysis

Reduction

N-Cyclohexylpropanamide
(R-CO-NHR')

Propanecarboxylic Acid
(R-COOH)

H₃O⁺ / Heat

Cyclohexylamine
(R'-NH₂)

H₃O⁺ / Heat

N-Cyclohexylpropan-1-amine
(R-CH₂-NHR')

1. LiAlH₄

2. H₂O

Click to download full resolution via product page

Caption: General chemical reactions of the amide functional group in N-
Cyclohexylpropanamide.

Conclusion
This technical guide provides a foundational understanding of the physical and chemical

properties of N-Cyclohexylpropanamide. While some experimental data remains to be fully

elucidated, the provided information on its computed properties, spectral data, and detailed

protocols for its synthesis and purification serves as a valuable resource for researchers.

Further investigation into its biological activity and potential applications is warranted.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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